molecular formula C15H15ClFNO3S B2570619 N-(5-chloro-2-methylphenyl)-2-(4-fluorophenoxy)ethanesulfonamide CAS No. 1351619-73-2

N-(5-chloro-2-methylphenyl)-2-(4-fluorophenoxy)ethanesulfonamide

Cat. No.: B2570619
CAS No.: 1351619-73-2
M. Wt: 343.8
InChI Key: JTAQYKBYMNMCEX-UHFFFAOYSA-N
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Description

N-(5-chloro-2-methylphenyl)-2-(4-fluorophenoxy)ethanesulfonamide is a synthetic organic compound that belongs to the class of sulfonamides. Sulfonamides are known for their diverse applications in medicinal chemistry, particularly as antimicrobial agents. This compound, with its unique structural features, may exhibit interesting chemical and biological properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(5-chloro-2-methylphenyl)-2-(4-fluorophenoxy)ethanesulfonamide typically involves the following steps:

    Starting Materials: The synthesis begins with 5-chloro-2-methylaniline and 4-fluorophenol.

    Formation of Ethanesulfonyl Chloride: Ethanesulfonyl chloride is prepared by reacting ethanesulfonic acid with thionyl chloride.

    Coupling Reaction: The ethanesulfonyl chloride is then reacted with 5-chloro-2-methylaniline to form the intermediate ethanesulfonamide.

    Etherification: The intermediate is then reacted with 4-fluorophenol under basic conditions to form the final product.

Industrial Production Methods

In an industrial setting, the synthesis may be scaled up using continuous flow reactors to ensure consistent quality and yield. The reaction conditions, such as temperature, pressure, and solvent choice, are optimized to maximize efficiency and minimize by-products.

Chemical Reactions Analysis

Types of Reactions

N-(5-chloro-2-methylphenyl)-2-(4-fluorophenoxy)ethanesulfonamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the sulfonamide group to an amine.

    Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Halogenation can be achieved using chlorine or bromine, while nitration can be done using nitric acid and sulfuric acid.

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Amines.

    Substitution: Halogenated or nitrated derivatives.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Explored for its antimicrobial or anticancer properties.

    Industry: Utilized in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of N-(5-chloro-2-methylphenyl)-2-(4-fluorophenoxy)ethanesulfonamide depends on its specific application. In medicinal chemistry, it may act by inhibiting enzymes or binding to receptors, thereby modulating biological pathways. The molecular targets and pathways involved would be identified through detailed biochemical studies.

Comparison with Similar Compounds

Similar Compounds

  • N-(4-chlorophenyl)-2-(4-fluorophenoxy)ethanesulfonamide
  • N-(5-bromo-2-methylphenyl)-2-(4-fluorophenoxy)ethanesulfonamide
  • N-(5-chloro-2-methylphenyl)-2-(4-chlorophenoxy)ethanesulfonamide

Uniqueness

N-(5-chloro-2-methylphenyl)-2-(4-fluorophenoxy)ethanesulfonamide is unique due to the presence of both chloro and fluoro substituents, which can influence its chemical reactivity and biological activity. These substituents may enhance its binding affinity to specific targets or alter its pharmacokinetic properties.

Properties

IUPAC Name

N-(5-chloro-2-methylphenyl)-2-(4-fluorophenoxy)ethanesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H15ClFNO3S/c1-11-2-3-12(16)10-15(11)18-22(19,20)9-8-21-14-6-4-13(17)5-7-14/h2-7,10,18H,8-9H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JTAQYKBYMNMCEX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)Cl)NS(=O)(=O)CCOC2=CC=C(C=C2)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H15ClFNO3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

343.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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